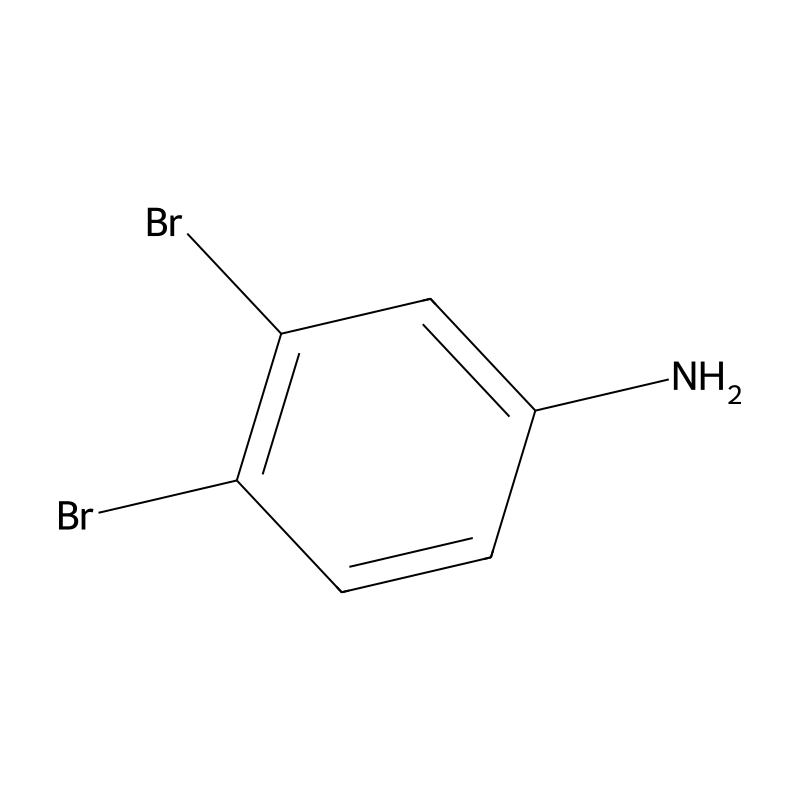

3,4-Dibromoaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis: A Versatile Building Block

- 3,4-Dibromoaniline serves as a valuable intermediate in organic synthesis. Its reactive bromine atoms readily participate in various chemical reactions, allowing scientists to construct complex organic molecules. Studies have explored its use in synthesizing diverse compounds, including pharmaceuticals, dyes, and functional materials [].

Catalyst for Organic Reactions

- Recent research delves into the potential of 3,4-Dibromoaniline as a catalyst for organic reactions. The exact mechanism of action remains under investigation, but scientists believe the bromine atoms interact with specific sites on other molecules, influencing their reactivity []. This line of research holds promise for developing more efficient and selective synthetic processes.

A Probe for Biological Studies

- The unique properties of 3,4-Dibromoaniline make it a potential tool for biological studies. While detailed research is ongoing, some studies suggest it might interact with proteins and other biomolecules, potentially offering insights into biological processes []. Further exploration is required to understand its biological effects and potential applications.

Important Note:

- Limited information is available regarding the specific details and mechanisms of 3,4-Dibromoaniline's applications in scientific research. More research is needed to fully understand its potential and optimize its use in various scientific fields.

3,4-Dibromoaniline is an organic compound with the molecular formula C₆H₄Br₂N and a CAS number of 615-55-4. It consists of a benzene ring substituted with two bromine atoms at the 3 and 4 positions and an amino group (-NH₂) at the 1 position. This compound is characterized by its beige solid appearance and has a melting point of approximately 78-82 °C. It is soluble in organic solvents and has applications in various chemical syntheses due to its reactivity.

3,4-Dibromoaniline is a suspected irritant and may cause harm upon inhalation, ingestion, or skin contact []. Specific data on its toxicity is limited, but due to the presence of bromine, it's advisable to handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Current Research and Applications

While research on 3,4-Dibromoaniline itself is limited, its derivatives have shown potential applications in various fields:

- Dyes and pigments: Certain derivatives of 3,4-Dibromoaniline have been explored for their potential use as dyes and pigments due to their interesting color properties.

- Pharmaceutical development: Some studies suggest that modified forms of 3,4-Dibromoaniline could serve as building blocks for novel pharmaceutical compounds.

- Electrophilic Substitution: The amino group can activate the aromatic ring for further electrophilic substitution reactions.

- Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles in substitution reactions, making it useful for introducing other functional groups.

- Formation of Benzynes: It can serve as a precursor in the formation of benzyne intermediates, which are highly reactive species used in various organic synthesis pathways .

Several methods exist for synthesizing 3,4-dibromoaniline:

- Bromination of Aniline: Aniline can be brominated using bromine or brominating agents to selectively introduce bromine atoms at the 3 and 4 positions.

- Nitration followed by Reduction: Nitration of aniline can yield nitro derivatives, which can then be brominated and reduced to obtain the dibromoaniline.

- Direct Halogenation: Using halogenating agents under controlled conditions allows for direct substitution on the aromatic ring .

3,4-Dibromoaniline has several applications in various fields:

- Organic Synthesis: It serves as an intermediate in synthesizing pharmaceuticals and agrochemicals.

- Dye Manufacturing: The compound is used in producing dyes due to its ability to form colored complexes.

- Research: It acts as a reagent in laboratory research for studying reaction mechanisms involving aromatic compounds .

Interaction studies involving 3,4-dibromoaniline focus on its reactivity with other chemical species. These studies often examine:

- Reactivity with Nucleophiles: The compound's bromine atoms are prone to nucleophilic attack, leading to various substitution products.

- Complex Formation: Investigations into how it interacts with metal ions or other ligands to form coordination complexes are also prevalent.

These interactions are critical for understanding its behavior in synthetic pathways and biological systems.

Similar Compounds

Several compounds share structural similarities with 3,4-dibromoaniline. A comparison highlights its unique features:

| Compound Name | Structure | Notable Features |

|---|---|---|

| 2,4-Dibromoaniline | C₆H₄Br₂N | Similar structure but different bromination pattern |

| 3-Bromoaniline | C₆H₄BrN | Contains one bromine atom; less reactive |

| Aniline | C₆H₅N | Base structure without bromination |

| 4-Bromoaniline | C₆H₄BrN | Contains one bromine atom at the para position |

The uniqueness of 3,4-dibromoaniline lies in its specific substitution pattern that influences its reactivity and applications compared to these similar compounds. Its dual bromination allows for enhanced reactivity in synthetic processes while maintaining the amino group's properties.

Historical Evolution of Bromoaniline Synthesis Techniques

The development of bromoaniline synthesis techniques represents a significant milestone in aromatic chemistry, with early methodologies dating back to the late 18th and early 19th centuries when chemists first discovered the class of aromatic compounds [1]. The historical evolution of bromination techniques for aniline derivatives has been characterized by progressive improvements in selectivity, yield, and environmental considerations.

Early bromination methods relied primarily on direct electrophilic aromatic substitution reactions using elemental bromine [2]. The classical approach involved treating aniline with bromine water under acidic conditions, where the active bromine ion underwent electrophilic substitution with aniline, predominantly forming brominated products in the para position [3]. These early techniques, while effective for monosubstituted products, presented significant challenges when attempting to achieve regioselective dibromination.

The synthesis of dibromoaniline compounds, particularly 3,4-dibromoaniline, required more sophisticated approaches due to the directing effects of the amino group and the need to control substitution patterns [4]. Historical methods often employed protection strategies, where the amino group was temporarily masked to prevent undesired reactions and to achieve the desired substitution pattern [5]. The traditional protection approach involved converting aniline to its acetylated derivative using acetic anhydride, followed by bromination and subsequent deprotection [5].

The development of Hoffmann degradation reactions provided another historical pathway for bromoaniline synthesis. This method involved the preparation of brominated benzamide derivatives followed by their conversion to the corresponding anilines through controlled degradation processes [6]. The Hoffmann degradation reaction proved particularly valuable for producing 2,6-dibromoaniline with yields of approximately 83% when conducted under optimized conditions [6].

Modern Catalytic Bromination Approaches

Contemporary synthetic methodologies for 3,4-dibromoaniline have been revolutionized by the introduction of catalytic bromination systems that offer enhanced selectivity and improved environmental profiles [4]. Modern approaches employ sophisticated catalyst systems that enable precise control over regioselectivity and reaction conditions.

Palladium-catalyzed bromination represents one of the most significant advances in modern bromoaniline synthesis [4]. The palladium(II)-catalyzed meta-carbon-hydrogen bromination of aniline derivatives using N-bromophthalimide has emerged as a particularly effective method for achieving regioselective bromination [4]. This approach overcomes the traditional ortho- and para-selectivity limitations of classical electrophilic bromination by utilizing directing group strategies and carefully optimized reaction conditions [4].

The mechanism of palladium-catalyzed bromination involves the formation of a palladium(II) intermediate that coordinates with the substrate, bringing the metal center into close proximity with the target carbon-hydrogen bond [4]. The subsequent chelation-assisted insertion of palladium(II) into the aromatic carbon-hydrogen bond leads to the formation of a palladacycle intermediate [4]. Oxidative addition with the brominating reagent, potentially activated by polyfluorobenzoic acid, delivers a palladium(IV) intermediate that undergoes reductive elimination to afford the brominated product [4].

Copper-catalyzed bromination systems have also gained prominence in modern synthetic approaches [7] [8]. The use of cupric bromide in combination with oxidizing agents such as Oxone has proven effective for achieving polybromination of aromatic amines [7]. The reaction conditions typically involve acetonitrile as solvent and can be conducted at room temperature, making this approach particularly attractive for large-scale applications [7].

| Catalyst System | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| Palladium(II)/N-bromophthalimide | Polyfluorobenzoic acid, elevated temperature | 60-90 | [4] |

| Cupric bromide/Oxone | Acetonitrile, room temperature | 61-78 | [7] [8] |

| Zinc bromide/Silica support | Dichloromethane, dark conditions | 85-95 | [9] |

Modern catalytic approaches have also incorporated green chemistry principles through the development of water-based bromination systems [10]. These methods eliminate the need for organic solvents and acidic conditions, representing a significant advancement in environmental sustainability [10]. Water-based bromination of substituted anilines can achieve yields exceeding 90% while avoiding the formation of problematic bromide salts [10].

Industrial-Scale Production Optimization Strategies

Industrial production of 3,4-dibromoaniline requires careful optimization of multiple parameters to achieve economically viable processes with acceptable environmental impact [11] [12]. The optimization strategies encompass reaction design, catalyst selection, process integration, and waste minimization approaches.

Continuous flow reactor systems have emerged as a preferred technology for industrial-scale bromination processes [12]. These systems offer superior heat and mass transfer characteristics compared to traditional batch reactors, enabling better control over reaction conditions and improved safety profiles [12]. The implementation of continuous flow technology also facilitates the integration of downstream processing steps, including product separation and purification [12].

Temperature control represents a critical optimization parameter in industrial bromination processes [10]. The optimal temperature range for 3,4-dibromoaniline production typically falls between 40-50°C, balancing reaction rate with product selectivity [10]. Higher temperatures may result in increased formation of colored byproducts and loss of brominating agent, while lower temperatures lead to unacceptably slow reaction rates [10].

Catalyst loading optimization has proven essential for achieving cost-effective industrial processes [13]. While electrophilic aromatic substitution reactions traditionally require stoichiometric amounts of Lewis acid catalysts, modern optimization studies have identified conditions that enable reduced catalyst loadings without significant compromise in yield [13]. The use of supported catalysts, such as zinc bromide on silica, allows for catalyst recovery and reuse, further improving process economics [9].

Industrial-scale production strategies increasingly incorporate bromine recovery and recycling systems [10]. The hydrogen bromide byproduct generated during bromination can be oxidized to elemental bromine using chlorine gas or other oxidizing agents, allowing for bromine recovery and reuse [10]. This approach not only reduces raw material costs but also minimizes waste disposal requirements [10].

| Process Parameter | Optimal Range | Industrial Impact |

|---|---|---|

| Temperature | 40-50°C | Balanced rate/selectivity |

| Catalyst Loading | 0.2-1.1 equivalents | Cost optimization |

| Residence Time | 1-3 hours | Throughput maximization |

| Bromine Recovery | >90% | Economic viability |

The integration of process analytical technology enables real-time monitoring and control of industrial bromination processes [14]. Advanced monitoring systems allow for continuous optimization of reaction parameters based on product quality measurements and process efficiency metrics [14]. This approach has led to significant improvements in batch-to-batch consistency and overall process reliability [14].

Purification and Isolation Protocols

The purification and isolation of 3,4-dibromoaniline from reaction mixtures requires specialized techniques that account for the compound's physical and chemical properties [15] [16]. The development of efficient purification protocols is essential for achieving the high purity levels required for pharmaceutical and industrial applications.

Column chromatography represents the most widely employed purification technique for 3,4-dibromoaniline [7] [17]. Silica gel column chromatography using petroleum ether and ethyl acetate mobile phases has proven effective for separating the desired product from reaction byproducts and unreacted starting materials [7]. The optimization of mobile phase composition is critical, with petroleum ether to ethyl acetate ratios typically ranging from 5:1 to 1:1 depending on the specific impurity profile [7].

The chromatographic separation of 3,4-dibromoaniline can be monitored using ultraviolet lamp detection, which allows for real-time visualization of compound migration through the column [17]. The compound typically exhibits characteristic fluorescence properties that facilitate its identification and collection during the purification process [17].

Recrystallization techniques offer an alternative purification approach that is particularly suitable for large-scale applications [16]. The selection of appropriate recrystallization solvents is crucial for achieving high recovery yields while maintaining product purity [16]. Ethanol and ethyl acetate have been identified as effective recrystallization solvents for 3,4-dibromoaniline, with the choice depending on the specific impurity profile and desired crystal morphology [16].

High-performance liquid chromatography methods have been developed for both analytical and preparative applications [15]. Reverse-phase chromatography using acetonitrile-water mobile phases with phosphoric acid modifiers enables effective separation of 3,4-dibromoaniline from structural isomers and related compounds [15]. The method is scalable and suitable for preparative applications, making it valuable for pharmaceutical intermediate production [15].

| Purification Method | Conditions | Purity Achieved (%) | Recovery (%) |

|---|---|---|---|

| Silica Gel Chromatography | PE:EA (5:1 to 1:1) | 95-98 | 85-92 |

| Recrystallization | Ethanol/Ethyl acetate | 98-99 | 80-88 |

| HPLC Preparative | ACN:H₂O with H₃PO₄ | >99 | 90-95 |

Vacuum distillation techniques have been employed for the purification of aniline hydrohalide derivatives, providing an alternative approach for compounds that are thermally stable under reduced pressure conditions [18]. The distillation process must be conducted in the presence of the corresponding hydrogen halide gas to prevent decomposition and ensure product stability [18].

The development of crystallization protocols specific to 3,4-dibromoaniline has focused on optimizing crystal morphology and size distribution [16]. Controlled cooling rates and seeding techniques can significantly influence the final crystal characteristics, which in turn affect downstream processing and product handling properties [16]. The implementation of anti-solvent crystallization methods has shown promise for achieving high-purity products with improved filterability [16].

Melting Point, Boiling Point, and Enthalpy Characteristics

3,4-Dibromoaniline exhibits distinctive thermodynamic properties that reflect its molecular structure and intermolecular interactions. The compound demonstrates a melting point range of 78-82°C [1] [2] [3], indicating a moderately crystalline solid at ambient conditions. This melting point is characteristic of halogenated anilines, where the presence of heavy bromine substituents contributes to increased intermolecular forces through halogen bonding and enhanced van der Waals interactions.

The boiling point of 3,4-dibromoaniline is 288.3°C at 760 mmHg [4], significantly elevated compared to unsubstituted aniline due to the electron-withdrawing effects of the bromine atoms and the increased molecular weight. This high boiling point reflects the compound's reduced volatility and enhanced intermolecular attractions.

Critical thermodynamic parameters calculated using the Joback group contribution method provide insight into the compound's behavior under extreme conditions. The critical temperature is calculated at 844.98 K (571.83°C) [5], while the critical pressure reaches 5935.41 kPa [5]. These values indicate the compound's stability at elevated temperatures and pressures, important for industrial processing applications.

Enthalpy data reveals the energy requirements for phase transitions. The calculated enthalpy of fusion is 20.33 kJ/mol [5], representing the energy required to convert the crystalline solid to liquid at the melting point. The enthalpy of vaporization is calculated at 56.06 kJ/mol [5], reflecting the energy needed for liquid-to-vapor transition. These values are consistent with similar halogenated aromatic compounds and indicate moderate intermolecular forces.

Additional thermal properties include a flash point of 128.1°C [4], indicating the lowest temperature at which the compound can vaporize to form an ignitable mixture with air. The calculated density of 2.022 g/cm³ [4] [1] reflects the heavy bromine atoms' contribution to the molecular mass and packing efficiency.

Solubility Characteristics in Organic Solvents

The solubility profile of 3,4-dibromoaniline demonstrates typical behavior for halogenated aromatic amines, with marked preference for organic solvents over aqueous systems. The compound exhibits limited solubility in water [6] [7] due to its hydrophobic aromatic structure and the electron-withdrawing nature of the bromine substituents, which reduce the basicity of the amino group and its ability to form hydrogen bonds with water molecules.

Organic solvent compatibility shows considerable variation based on solvent polarity and hydrogen bonding capacity. The compound is generally soluble in organic solvents [6], with particularly favorable dissolution in polar aprotic solvents. Dipolar aprotic solvents such as dimethyl sulfoxide and N,N-dimethylformamide are expected to provide excellent solvation due to their ability to stabilize the aromatic system through π-π interactions and their high dielectric constants.

Polar protic solvents including ethanol and methanol are expected to dissolve 3,4-dibromoaniline effectively through hydrogen bonding interactions with the amino group. The solubility in these solvents is enhanced by the polar nature of the C-Br bonds, which can engage in dipole-dipole interactions with the solvent molecules.

Chlorinated solvents such as dichloromethane and chloroform demonstrate good solubility characteristics for 3,4-dibromoaniline. The compound shows slight solubility in chloroform [8], which is typical for halogenated aromatics where similar intermolecular forces between solute and solvent promote dissolution. The aromatic solvent toluene provides moderate solubility [9], primarily through π-π stacking interactions between the benzene rings.

Acetone and other ketonic solvents are expected to provide good solubility due to their polar aprotic nature and ability to accept hydrogen bonds from the amino group while stabilizing the aromatic π-system through dipole interactions.

The solubility hierarchy generally follows the pattern: dipolar aprotic solvents > polar protic solvents > aromatic solvents > chlorinated solvents > aliphatic hydrocarbons > water. This pattern reflects the compound's amphiphilic nature, with the amino group providing polar character and the dibrominated benzene ring contributing significant hydrophobic character.

Crystalline Structure and Polymorphic Behavior

The crystalline structure of 3,4-dibromoaniline has not been extensively characterized in the literature, representing a significant gap in the physicochemical understanding of this compound. Unlike many other dibromoaniline isomers and related halogenated anilines, no specific crystallographic data or polymorphic studies [10] [11] have been reported for 3,4-dibromoaniline.

Crystal system determination through X-ray diffraction analysis would be expected to reveal a monoclinic or triclinic system, typical of substituted anilines where asymmetric substitution patterns prevent higher symmetry arrangements. The presence of two bromine atoms in adjacent positions creates steric interactions that likely influence the crystal packing arrangement.

Intermolecular interactions in the solid state would be dominated by several factors. Hydrogen bonding involving the amino group would form primary structural motifs, with N-H···N interactions creating chain or layered structures. Halogen bonding interactions between bromine atoms and electron-rich sites on neighboring molecules would provide additional stabilization, contributing to the observed melting point range.

π-π stacking interactions between aromatic rings would be expected but may be disrupted by the bulky bromine substituents in the 3,4-positions. The molecular conformation would likely adopt a planar or near-planar arrangement to maximize aromatic stabilization while minimizing steric repulsion between adjacent bromine atoms.

Polymorphic potential exists for 3,4-dibromoaniline based on the conformational flexibility around the C-N bond and the multiple possible hydrogen bonding motifs. The compound's ability to adopt different conformations could lead to conformational polymorphism, where different crystal forms contain molecules in distinct conformational states [12].

Crystal habit would be influenced by the anisotropic molecular shape resulting from the asymmetric bromine substitution pattern. The crystals might exhibit needle-like or plate-like morphologies, reflecting preferential growth directions determined by the strongest intermolecular interactions.

Thermal behavior of the crystalline phases would show the characteristic melting transition at 78-82°C, potentially preceded by polymorphic transitions at lower temperatures if multiple crystal forms exist. The relatively narrow melting range suggests either a single stable polymorph under normal conditions or rapid transformation between polymorphic forms near the melting point.

Spectroscopic Signature Databases

The spectroscopic characterization of 3,4-dibromoaniline encompasses multiple analytical techniques that provide complementary structural information. Database availability varies significantly across different spectroscopic methods, with some techniques well-documented while others remain limited.

Mass spectrometry data is available through the NIST WebBook database [13] [10] [14], providing electron ionization mass spectral information crucial for molecular identification and fragmentation pattern analysis. The mass spectrum shows the characteristic molecular ion peak at m/z 250.919 [15] corresponding to the molecular formula C₆H₅Br₂N, along with fragmentation patterns typical of dibrominated aromatic compounds.

Infrared spectroscopy signatures are available in spectroscopic databases [14] [16], showing characteristic absorption bands for the amino group, aromatic C-H stretching, C-Br stretching vibrations, and aromatic skeletal vibrations. The vapor phase infrared spectrum [16] provides high-resolution data suitable for precise peak assignment and quantitative analysis.

Nuclear magnetic resonance spectroscopy data appears in synthetic chemistry literature [17] but lacks comprehensive database compilation. ¹H NMR spectra would show characteristic aromatic proton signals with specific coupling patterns reflecting the substitution pattern, while ¹³C NMR spectra would display aromatic carbon signals with distinct chemical shifts for brominated and non-brominated positions.

Raman spectroscopy data has been referenced in analytical literature [18], providing vibrational information complementary to infrared spectroscopy. The Raman spectrum would emphasize symmetric vibrations and aromatic ring breathing modes that are often weak or absent in infrared spectra.

Ultraviolet-visible spectroscopy information remains limited in available databases [19] [20]. The UV-Vis spectrum would show absorption bands characteristic of the aniline chromophore, with shifts induced by the electron-withdrawing bromine substituents. The extended conjugation system created by the amino group and aromatic ring would produce characteristic absorption maxima in the 250-300 nm region.

X-ray diffraction databases show a notable absence of crystallographic data for 3,4-dibromoaniline, unlike other dibromoaniline isomers [3]. This represents a significant gap in structural databases that would benefit from single crystal X-ray diffraction studies to provide definitive structural parameters.

Spectroscopic identification protocols rely primarily on the combination of mass spectrometry and infrared spectroscopy for routine analysis. The unique fragmentation pattern in mass spectrometry, combined with characteristic C-Br and N-H stretching frequencies in the infrared spectrum, provides reliable identification capability.